N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of furan-carboxamide derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furan ring, a thiadiazole ring, and a sulfonyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide, followed by cyclization with an appropriate electrophile.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the thiadiazole intermediate with a sulfonyl chloride derivative, such as 4-methylbenzylsulfonyl chloride.
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-furancarboxylic acid derivative.
Coupling Reaction: The final step involves coupling the furan ring with the thiadiazole-sulfonyl intermediate under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol derivative.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.
Biology: As a probe to study the interactions of furan and thiadiazole derivatives with biological macromolecules.
Industry: As an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with viral enzymes or proteins, inhibiting their function and preventing viral replication.
Pathways Involved: The inhibition of viral replication pathways, leading to a reduction in viral load and disease symptoms.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another thiadiazole derivative with antiviral activity.
2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide: A furan-carboxamide derivative with potent anti-influenza activity.
Uniqueness
N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is unique due to its specific combination of a furan ring, a thiadiazole ring, and a sulfonyl group
Properties
Molecular Formula |
C15H13N3O4S2 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[5-[(4-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C15H13N3O4S2/c1-10-4-6-11(7-5-10)9-24(20,21)15-18-17-14(23-15)16-13(19)12-3-2-8-22-12/h2-8H,9H2,1H3,(H,16,17,19) |
InChI Key |
OORCWZCGYBQLEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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